BenchChemオンラインストアへようこそ!

3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide

Lipophilicity ADME Drug-likeness

3,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide (CAS 1797866-66-0) is a synthetic heterocyclic compound featuring a 1,2-oxazole core linked via a carboxamide bridge to a pyrazole moiety bearing an oxan-4-yl (tetrahydropyran) substituent at the N1 position. With a molecular formula of C₁₄H₁₈N₄O₃ and molecular weight of 290.32 g/mol, this compound belongs to the oxazolyl-pyrazole carboxamide class that has been extensively explored as kinase inhibitor scaffolds, particularly targeting interleukin-1 receptor-associated kinase 4 (IRAK4).

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 1797866-66-0
Cat. No. B2537494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide
CAS1797866-66-0
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C14H18N4O3/c1-9-13(10(2)21-17-9)14(19)16-11-7-15-18(8-11)12-3-5-20-6-4-12/h7-8,12H,3-6H2,1-2H3,(H,16,19)
InChIKeyQGDUJYKVDIVANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide (CAS 1797866-66-0): Structural and Physicochemical Baseline for Procurement Evaluation


3,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide (CAS 1797866-66-0) is a synthetic heterocyclic compound featuring a 1,2-oxazole core linked via a carboxamide bridge to a pyrazole moiety bearing an oxan-4-yl (tetrahydropyran) substituent at the N1 position [1]. With a molecular formula of C₁₄H₁₈N₄O₃ and molecular weight of 290.32 g/mol, this compound belongs to the oxazolyl-pyrazole carboxamide class that has been extensively explored as kinase inhibitor scaffolds, particularly targeting interleukin-1 receptor-associated kinase 4 (IRAK4) [2][3]. Its computed XLogP3 of 0.6, topological polar surface area of 82.2 Ų, and only 3 rotatable bonds position it as a relatively compact, polar scaffold within this chemical space [1].

Why 3,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the oxazolyl-pyrazole carboxamide class, small structural variations produce substantial divergence in physicochemical and pharmacological profiles. The presence or absence of the oxan-4-yl group, the methylation pattern on the oxazole ring, and the regioisomeric attachment point of the tetrahydropyran moiety each independently affect lipophilicity (XLogP3 ranging from 0.2 to 1.0 across close analogs), molecular flexibility (3–4 rotatable bonds), and hydrogen-bonding capacity [1][2]. In the well-characterized IRAK4 inhibitor series, the oxan-4-yl substituent was specifically identified as critical for reducing cytochrome P450 1A2 induction potential—a liability that plagued earlier analogs with alternative N1 substituents [3]. Generic substitution with a des-oxane analog (CAS 606117-81-1) or a regioisomeric oxan-2-ylmethyl variant (CAS 2034373-77-6) would alter conformational preferences, metabolic stability, and target engagement in ways that cannot be predicted without experimental validation. The quantitative evidence below details these differentiation dimensions.

3,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Optimization: Intermediate XLogP3 of 0.6 Balances Permeability and Solubility vs. Mono-Methyl and Regioisomeric Analogs

The target compound's computed XLogP3 of 0.6 occupies a strategically intermediate position within its closest analog series. The mono-methyl analog 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide (CAS 1705846-99-6) has XLogP3 = 0.2, while the oxan-2-ylmethyl regioisomer (CAS 2034373-77-6) has XLogP3 = 1.0 [1][2]. An XLogP3 of 0.6 falls within the optimal range associated with favorable oral absorption (typically XLogP3 0–3) while avoiding the excessively low value (0.2) that may limit passive membrane permeability and the higher value (1.0) that trends toward increased non-specific protein binding and promiscuity risk [3]. This intermediate lipophilicity, achieved through the balanced combination of the polar oxan-4-yl ether and the two lipophilic methyl groups, represents a deliberate design feature that cannot be replicated by either the mono-methyl or the regioisomeric variant.

Lipophilicity ADME Drug-likeness XLogP3

Molecular Weight Efficiency: 27% Mass Reduction vs. AS2444697 Free Base While Retaining Core Pharmacophoric Elements

The target compound (MW = 290.32 g/mol) is approximately 27% lighter than the well-characterized IRAK4 inhibitor AS2444697 free base (MW = 396.4 g/mol, CAS 1287665-60-4 as HCl salt) [1]. AS2444697 carries additional structural elements—a 2-(2-methylpyridin-4-yl) group at the oxazole 2-position and a 3-carbamoyl group on the pyrazole—that contribute an extra ~106 Da of molecular weight. In the SAR study that produced AS2444697, the oxazole 2-substituent and pyrazole 3-substituent were essential for achieving potent IRAK4 inhibition (IC₅₀ = 20 nM) [2]. The target compound's reduced mass, while retaining the oxan-4-yl group critical for favorable CYP induction properties, offers a higher ligand efficiency (LE) starting point. If the target compound exhibits even modest biochemical activity, its LE = 1.4 × (–logIC₅₀) / (heavy atom count) would be inherently superior to a heavier analog with equivalent potency due to the lower heavy atom count (21 vs. ~28 for AS2444697 free base).

Ligand efficiency Molecular weight Fragment-based drug design Lead optimization

Conformational Restriction: 3 Rotatable Bonds vs. 4 in Oxan-2-ylmethyl Regioisomer Reduces Entropic Penalty Upon Binding

The target compound has exactly 3 rotatable bonds, compared to 4 rotatable bonds in the oxan-2-ylmethyl regioisomer (CAS 2034373-77-6) [1][2]. The additional rotatable bond in the regioisomer arises from the methylene linker (–CH₂–) interposed between the pyrazole N1 and the oxane ring. In the target compound, the oxan-4-yl group is directly attached to the pyrazole N1, eliminating one degree of torsional freedom. Each additional rotatable bond in a ligand imposes an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target [3]. Furthermore, the oxan-2-ylmethyl regioisomer introduces an undefined stereocenter (Count: 1) at the oxane 2-position, creating a racemic mixture with potentially divergent biological activities for each enantiomer—a complication absent in the target compound (stereocenter count: 0) [2].

Conformational restriction Rotatable bonds Binding entropy Selectivity

Class-Level CYP1A2 Induction Risk Reduction: Oxan-4-yl Substituent Validated in Published IRAK4 Inhibitor SAR

In the published SAR campaign leading to AS2444697, the oxan-4-yl substituent at the pyrazole N1 position was explicitly identified as one of several six-membered saturated heterocyclic groups (alongside piperidin-4-yl and dioxothian-4-yl) effective for reducing CYP1A2 induction potential—a key liability of earlier leads with alternative N1 substituents [1]. The target compound shares this identical oxan-4-yl attachment mode, directly linked to the pyrazole N1, positioning it to inherit this favorable DMPK characteristic. In contrast, analogs lacking the oxane ring entirely (e.g., CAS 606117-81-1, which has a free NH-pyrazole) or employing a methylene-linked oxane (CAS 2034373-77-6) were not part of the validated SAR set and would require de novo CYP induction profiling [2]. The specific topological polar surface area (82.2 Ų) shared by the target compound, the mono-methyl analog, and the regioisomer indicates conserved hydrogen-bonding capacity; the differentiation arises from the steric and conformational properties of the oxan-4-yl group [3].

CYP1A2 induction Drug-drug interaction IRAK4 inhibitor Metabolic stability

Dual Methyl Substitution: Enhanced Metabolic Shielding of Oxazole Ring vs. Mono-Methyl Analog

The target compound features 3,5-dimethyl substitution on the 1,2-oxazole ring, whereas the closest mono-methyl analog (CAS 1705846-99-6) bears only a single methyl group at the 5-position [1][2]. In heterocyclic drug metabolism, unsubstituted positions adjacent to heteroatoms are frequent sites of oxidative metabolism by cytochrome P450 enzymes. The additional 3-methyl group in the target compound provides steric shielding of the oxazole C3 position, which in the mono-methyl analog is an unsubstituted CH group (InChI comparison confirms C=N at position 3 in the mono-methyl analog vs. C–CH₃ in the target compound) [1][2]. This dual methylation pattern increases the computed complexity index from 349 (mono-methyl) to 375 (target compound), reflecting the additional substitution [1][2]. In the broader oxazole-containing kinase inhibitor literature, methyl groups at both the 3- and 5-positions of isoxazoles have been associated with improved metabolic stability compared to mono-substituted or unsubstituted analogs [3].

Metabolic stability Steric shielding Oxazole methylation SAR

Optimal Research and Industrial Application Scenarios for 3,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide (CAS 1797866-66-0)


Fragment-Efficient Lead Optimization Starting Point for IRAK4 or Related Kinase Programs

With a molecular weight of only 290.32 g/mol and 21 heavy atoms, this compound serves as an attractive, fragment-efficient starting point for kinase inhibitor programs, particularly those targeting IRAK4 [1]. Its 27% lower molecular weight compared to the advanced lead AS2444697 (MW 396.4 free base) provides substantial headroom for SAR expansion without exceeding Ro5 thresholds [2]. The oxan-4-yl group—validated in published SAR for reducing CYP1A2 induction—is pre-installed, allowing medicinal chemistry teams to focus synthetic efforts on optimizing the oxazole 2-position and pyrazole 3-position substituents that drive potency, rather than re-engineering the N1 substituent to fix CYP liabilities later [3].

Negative Control or Tool Compound for Oxazolyl-Pyrazole IRAK4 Inhibitor Selectivity Profiling

Given its structural relationship to AS2444697 but absence of the 2-(2-methylpyridin-4-yl) and 3-carbamoyl groups essential for potent IRAK4 inhibition (AS2444697 IC₅₀ = 20 nM), this compound may serve as a partially inactive or weakly active control in IRAK4 selectivity panels [1][2]. Its nearly identical topological polar surface area (82.2 Ų) and shared oxan-4-yl-pyrazole core make it a physicochemically matched negative control for evaluating the contribution of the oxazole 2-aryl and pyrazole 3-carbamoyl substitutions to target engagement and off-target selectivity [3].

Scaffold for Parallel SAR Exploration of Oxazole Methylation Effects on Metabolic Stability

The 3,5-dimethyl substitution pattern on the oxazole ring differentiates this compound from the mono-methyl analog (CAS 1705846-99-6) by providing enhanced steric shielding at the oxazole C3 position [1][2]. This compound can serve as the dimethyl reference point in a systematic microsomal stability comparison series that includes the mono-methyl analog and potentially the fully unsubstituted oxazole parent, enabling direct measurement of the metabolic stabilization conferred by each additional methyl group in head-to-head in vitro assays [2].

Conformational Probe for Assessing Stereochemical Influence of Oxane Attachment Mode

The direct N1 attachment of the oxan-4-yl group (3 rotatable bonds, 0 stereocenters) contrasts with the oxan-2-ylmethyl regioisomer (CAS 2034373-77-6; 4 rotatable bonds, 1 undefined stereocenter) [1][2]. This pair of compounds can be used in comparative biophysical assays (e.g., SPR, ITC) to quantify the entropic and enthalpic consequences of the additional rotatable bond and stereochemical complexity, providing valuable thermodynamic guidance for future scaffold design decisions [3].

Quote Request

Request a Quote for 3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.